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Get Quote

Executive Summary
This guide provides a technical comparison between Galanin (1-19) and Galanin (1-16), two N-

terminal fragments of the neuropeptide Galanin.[1] While both fragments retain high affinity for

GalR1 and GalR2 receptors, they diverge critically in their interaction with GalR3.[2]

The Core Distinction:

Galanin (1-16): Acts as a GalR1/GalR2 agonist but exhibits significantly reduced or negligible

affinity for GalR3. It is a standard tool for isolating GalR1/R2 effects from GalR3-mediated

signaling.

Galanin (1-19): Retains the critical 17-19 amino acid motif required for GalR3 recognition.[3]

Consequently, it behaves more like the full-length peptide (Galanin 1-29/30), acting as a pan-

agonist across all three subtypes.

Molecular Characteristics & Sequence Analysis[1][4]
[5]
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The biological activity of Galanin resides primarily in its conserved N-terminal region. However,

the C-terminal cutoff point determines receptor subtype selectivity.

Feature Galanin (1-16) Galanin (1-19)

Sequence (Human) GWTLNSAGYLLGPHAI GWTLNSAGYLLGPHAIGNH

Length 16 Amino Acids 19 Amino Acids

Molecular Weight ~1657 Da ~1964 Da

Key Structural Motif

Contains the N-terminal

pharmacophore (Trp2, Asn5,

Tyr9).[4]

Contains the pharmacophore +

GalR3 binding epitope (17-19).

Physiological Role
Synthetic/Degradation

fragment.[5]

Extended fragment; mimics

full-length binding profile.

Structural Insight: The first 15 amino acids are highly conserved across species.[4] Residues

Trp2, Asn5, and Tyr9 are essential for binding to all receptors. The residues Gly17-Asn18-

His19 (present only in 1-19) are the structural determinants for GalR3 binding.

Biological Potency & Receptor Selectivity Profile[2]
[8][9][10][11][12]
The following data summarizes the binding affinity (

or

) and functional potency (

) of these fragments.

Comparative Potency Table
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Receptor
Subtype

Signaling
Pathway

Galanin (1-16)
Potency

Galanin (1-19)
Potency

Interpretation

GalR1
(cAMP

)

High (

nM)

High (

nM)

Both are potent

agonists.

GalR2

(IP

/Ca

)

High (

nM)

High (

nM)

Both are potent

agonists.

GalR3
(cAMP

)

Low / Negligible
High (Similar to

full length)

CRITICAL

DIFFERENCE:

GalR3 requires

residues 17-19

for high-affinity

binding.[6]

Note on Data Sources: Values are aggregated from IUPHAR/BPS Guide to Pharmacology and

primary literature (e.g., Bartfai et al., Smith et al.).

values for Galanin (1-19) at GalR1 are notably potent in human receptor assays.

Mechanistic Diagram: The Selectivity Switch
The following diagram illustrates how the peptide length dictates receptor coupling.
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Caption: Differential receptor activation. Galanin (1-16) activates GalR1/R2 but fails to engage

GalR3, whereas Galanin (1-19) activates all three.

Experimental Protocols for Validation
To empirically verify the potency differences, researchers should employ a Functional

Discrimination Assay. This protocol uses cell lines expressing specific receptor subtypes to

distinguish the fragments.

Protocol: Comparative cAMP Inhibition Assay (GalR1 vs
GalR3)
Objective: Differentiate Galanin (1-16) and (1-19) based on GalR3 activity.

Materials:

Cell Lines: CHO-K1 cells stably transfected with human GalR1 or GalR3.

Reagents: Forskolin (to stimulate cAMP), IBMX (phosphodiesterase inhibitor), cAMP

detection kit (TR-FRET or ELISA).

Workflow:

Cell Seeding:
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Seed 10,000 cells/well in 384-well plates. Incubate overnight at 37°C/5% CO₂.

Compound Preparation:

Prepare serial dilutions (10 pM to 10 µM) of Galanin (1-16) and Galanin (1-19) in assay

buffer (HBSS + 0.1% BSA + 500 µM IBMX).

Stimulation:

Add 5 µM Forskolin to all wells (to raise baseline cAMP).

Immediately add the peptide dilutions.

Include controls: Full-length Galanin (Positive Control), Vehicle (Negative Control).

Incubation:

Incubate for 30 minutes at Room Temperature.

Detection:

Lyse cells and add detection reagents (e.g., Eu-cAMP tracer + ULight-anti-cAMP).

Read plate on a multimode reader (e.g., EnVision).

Analysis:

Plot % cAMP inhibition vs. log[concentration].

Expected Result:

GalR1 Cells: Both peptides show overlapping dose-response curves (

nM).

GalR3 Cells: Galanin (1-19) shows high potency (

nM). Galanin (1-16) shows a significant right-shift (low potency) or no response.
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In Vivo Implications & Stability
When selecting a peptide for in vivo use, consider metabolic stability and the specific

physiological pathway.

Metabolic Stability: Both fragments are susceptible to N-terminal degradation by

aminopeptidases. However, Galanin (1-16) has a reported half-life of ~28 minutes in

hypothalamic membrane preparations.[1] Galanin (1-19) may exhibit slightly altered stability

due to C-terminal length, but N-terminal protection (e.g., Sarcosine substitution at pos 1) is

usually required for prolonged in vivo effects.

Physiological Context:

Pain/Nociception: GalR1 (inhibitory) and GalR2 (modulatory) are key. Galanin (1-16) is

frequently used here.

Depression/Anxiety: GalR3 has been implicated in depression-like behaviors. To target

this pathway specifically, Galanin (1-19) (or full length) is necessary; Galanin (1-16) would

be ineffective.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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